molecular formula C12H11N3O5 B2671937 1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006436-24-3

1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2671937
CAS No.: 1006436-24-3
M. Wt: 277.236
InChI Key: GYDKEMBMWHHRNN-UHFFFAOYSA-N
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Description

1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and a nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Nitration: The starting material, 5-methyl-2-nitrophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Etherification: The nitrated phenol is then reacted with chloromethyl methyl ether in the presence of a base to form the nitrophenoxy methyl ether.

    Pyrazole Formation: The nitrophenoxy methyl ether is then reacted with hydrazine hydrate to form the pyrazole ring.

    Carboxylation: Finally, the pyrazole derivative is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products:

    Reduction: 1-[(5-Methyl-2-aminophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Methyl or ethyl esters of the carboxylic acid.

Scientific Research Applications

1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

    1-[(5-Methyl-2-aminophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

Uniqueness: 1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(5-methyl-2-nitrophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-8-2-3-10(15(18)19)11(6-8)20-7-14-5-4-9(13-14)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDKEMBMWHHRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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